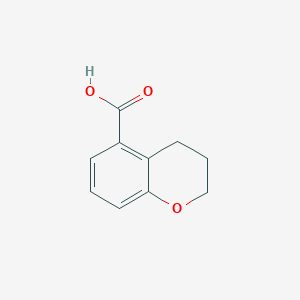

Chroman-5-carboxylic acid

Description

BenchChem offers high-quality Chroman-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHXEALVTBUNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Chroman Scaffold in Modern Research

An In-Depth Technical Guide to the Structure Elucidation of Chroman-5-Carboxylic Acid

The chroman ring system is a privileged heterocyclic motif, forming the core of a vast array of natural products and pharmacologically active molecules, most notably tocopherols (Vitamin E).[1] The unique structural and electronic properties of this scaffold make it a cornerstone in medicinal chemistry and drug development. Chroman-5-carboxylic acid, a specific derivative, presents a fascinating analytical challenge, combining the features of the bicyclic chroman system with the influential carboxylic acid functionality. Its structural elucidation requires a multi-faceted analytical approach, where each technique provides a unique piece of the puzzle.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven workflow for the unambiguous structure determination of chroman-5-carboxylic acid. Moving beyond a simple recitation of methods, this document emphasizes the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical cascade.

The Analytical Imperative: A Multi-Technique Approach

Confirming the identity and structure of a synthesized or isolated compound is the bedrock of chemical research. A single analytical technique is rarely sufficient. Instead, a synergistic application of multiple spectroscopic and spectrometric methods is employed to build an unassailable case for the proposed structure. This guide outlines a logical and efficient workflow, beginning with fundamental characterization and culminating in definitive structural assignment.

Part 1: Foundational Analysis - Molecular Mass and Functional Groups

Mass Spectrometry: Defining the Molecular Formula

The first critical step is to determine the compound's exact molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality Behind the Choice: For a molecule containing a carboxylic acid, Electrospray Ionization (ESI) is an ideal soft ionization technique. The acidic proton is readily lost, making the molecule easy to ionize in negative mode to form an abundant [M-H]⁻ ion.[2] This provides a clear and accurate measurement of the molecular mass.

Expected Data for Chroman-5-Carboxylic Acid (C₁₀H₁₀O₃):

-

Calculated Exact Mass: 178.06299 g/mol

-

Expected HRMS (ESI-) Result: An m/z value corresponding to [C₁₀H₉O₃]⁻, e.g., 177.0557.

Experimental Protocol: High-Resolution LC-MS (ESI-)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Set the ESI source to negative ion mode.

-

Analysis: Inject the sample. The resulting mass spectrum should prominently feature the [M-H]⁻ ion.

-

Formula Determination: Use the instrument's software to calculate the most probable elemental composition based on the measured accurate mass. The result should unambiguously confirm the molecular formula C₁₀H₁₀O₃.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can provide initial structural clues. By selecting the [M-H]⁻ parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragments can be observed. A primary expected fragmentation is the loss of CO₂ (44 Da), a hallmark of carboxylic acids.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule.[3] For chroman-5-carboxylic acid, the IR spectrum provides clear, confirmatory evidence for the carboxylic acid moiety.

Causality Behind the Data: The vibrational frequencies of chemical bonds are highly characteristic. The carboxylic acid functional group produces two unmistakable signals: a very broad O-H stretch due to hydrogen bonding and a sharp, strong C=O stretch.[4]

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Sharp, very strong |

| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium to strong |

| Ether | C-O stretch | 1200 - 1300 | Strong |

| Alkane/Aromatic | C-H stretch | 2850 - 3100 | Medium to strong |

Table 1: Key IR absorption bands for chroman-5-carboxylic acid.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with the functional groups listed in Table 1. The presence of the extremely broad O-H and strong C=O bands is definitive confirmation of the carboxylic acid group.

Part 2: The Core Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[5][6] A combination of 1D (¹H, ¹³C) and 2D experiments is required to assemble the complete structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

2D Spectra Acquisition: Acquire key 2D correlation spectra, including COSY, HSQC, and HMBC.

¹H NMR: Proton Environments and Neighbors

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their integration (number of protons), and their neighboring protons (splitting pattern).

| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | 12.0 - 13.0 | broad singlet | 1H | Highly deshielded acidic proton.[4] |

| H-6 | 7.0 - 7.2 | doublet | 1H | Aromatic, ortho to electron-donating ether oxygen. |

| H-7 | 7.4 - 7.6 | triplet | 1H | Aromatic, deshielded by adjacent carboxyl group. |

| H-8 | 7.8 - 8.0 | doublet | 1H | Aromatic, ortho to electron-withdrawing carboxyl group. |

| H-2 | 4.2 - 4.4 | triplet | 2H | Aliphatic, adjacent to ether oxygen (O-CH₂). |

| H-4 | 2.8 - 3.0 | triplet | 2H | Aliphatic, benzylic and adjacent to C-5. |

| H-3 | 2.0 - 2.2 | multiplet | 2H | Aliphatic, coupled to both H-2 and H-4. |

Table 2: Predicted ¹H NMR spectral data for chroman-5-carboxylic acid (in DMSO-d₆).

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Carbon(s) | Expected δ (ppm) | Rationale |

| COOH | 165 - 175 | Carboxylic acid carbonyl carbon.[4] |

| C-8a | 155 - 160 | Aromatic carbon attached to ether oxygen. |

| C-7 | 130 - 135 | Aromatic CH carbon. |

| C-5 | 128 - 132 | Aromatic carbon bearing the carboxyl group. |

| C-8 | 120 - 125 | Aromatic CH carbon. |

| C-4a | 118 - 122 | Aromatic carbon at the ring junction. |

| C-6 | 115 - 120 | Aromatic CH carbon. |

| C-2 | 65 - 70 | Aliphatic O-CH₂ carbon. |

| C-4 | 25 - 30 | Aliphatic benzylic CH₂ carbon. |

| C-3 | 20 - 25 | Aliphatic CH₂ carbon. |

Table 3: Predicted ¹³C NMR spectral data for chroman-5-carboxylic acid.

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key expected correlations: H-6 ↔ H-7 ↔ H-8, and H-2 ↔ H-3 ↔ H-4. This establishes the connectivity within the aromatic and aliphatic spin systems independently.

-

HSQC (Heteronuclear Single Quantum Coherence): Links each proton to its directly attached carbon, confirming the assignments made in Tables 2 and 3.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the isolated fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7][8] It provides a precise 3D map of the atoms in space, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.

Causality Behind the Method: When X-rays are passed through a well-ordered crystal, they are diffracted in a specific pattern that is mathematically related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a complete 3D structure of the molecule can be reconstructed.[9]

Experimental Protocol: X-ray Crystallography

-

Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound, typically through slow evaporation of a solvent, vapor diffusion, or cooling.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction data are collected.

-

Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final, highly accurate molecular structure.

The output from a successful X-ray crystallographic analysis is a definitive 3D model that serves as the final, irrefutable confirmation of the structure elucidated by the spectroscopic methods.

Conclusion

The structure elucidation of chroman-5-carboxylic acid is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation. By following this self-validating workflow, researchers can confidently and rigorously determine the structure of this and other complex organic molecules, a critical step in the advancement of chemical and pharmaceutical sciences.

References

-

Langley, G. J., & Herniman, J. M. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(2), 205-212. [Link]

-

Holmberg, G. A., & Sjöholm, R. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 1132-1134. [Link]

-

Wawer, I., & Witkowski, S. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4629. [Link]

-

Pagel, K., et al. (2020). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Metabolites, 10(6), 243. [Link]

-

Farao, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

-

TSFX. (n.d.). Introduction to Structure Determination. TSFX Chemistry Resources. [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). CHROMAN-5-CARBOXYLIC ACID. [Link]

-

Deschamps, J. R. (2010). X-Ray Crystallography of Chemical Compounds. Current Protocols in Pharmacology, Chapter 7, Unit7.3. [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Department of Chemistry Online Resources. [Link]

-

Michigan State University. (n.d.). Carboxylic Acid Reactivity. Department of Chemistry Virtual Textbook of Organic Chemistry. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3258. [Link]

-

Barnes, A. J. (2004). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. Journal of Molecular Structure, 704(1-3), 3-10. [Link]

-

Kutney, J. P., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(3), 228-236. [Link]

-

Professor Dave Explains. (2019, March 2). Structure Elucidation of a Carboxylic Acid in Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsfx.edu.au [tsfx.edu.au]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chroman-5-carboxylic acid CAS number 209256-64-4

An In-Depth Technical Guide to Chroman-5-carboxylic Acid (CAS 209256-64-4)

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Chroman-5-carboxylic acid (CAS 209256-64-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this particular isomer is limited, this document synthesizes information from related chroman derivatives and fundamental chemical principles to offer a robust resource for researchers. The guide covers physicochemical properties, a representative synthetic route, analytical methodologies, and a discussion of potential biological activities based on structure-activity relationships within the chroman class of molecules. This document is intended to serve as a foundational reference for scientists and professionals engaged in the development of novel therapeutics.

Introduction to the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules exhibiting a wide range of biological activities. The fusion of a dihydropyran ring with a benzene ring creates a rigid structure that can be strategically functionalized to interact with various biological targets. The substitution pattern on both the aromatic and heterocyclic rings significantly influences the molecule's pharmacological profile.

Chroman-5-carboxylic acid, specifically, positions a carboxylic acid group on the aromatic ring adjacent to the fused ether linkage. This particular arrangement is anticipated to influence the molecule's electronic properties, acidity, and potential for hydrogen bonding, thereby dictating its interaction with biological macromolecules. The carboxylic acid moiety often serves as a key pharmacophore, enabling interactions with receptor sites or enhancing the pharmacokinetic properties of a drug candidate.

Physicochemical and Spectroscopic Profile

While experimentally determined data for Chroman-5-carboxylic acid is not widely available in public literature, its properties can be predicted based on its structure and the known characteristics of related compounds.

Predicted Physicochemical Properties

The following table summarizes the expected physicochemical properties of Chroman-5-carboxylic acid. These values are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Predicted Value / Characteristic | Rationale & Significance |

| CAS Number | 209256-64-4 | Unique identifier for this specific chemical substance. |

| Molecular Formula | C₁₀H₁₀O₃[1] | Confirms the elemental composition. |

| Molecular Weight | 178.18 g/mol [1] | Essential for stoichiometric calculations in synthesis and analysis. |

| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |

| Melting Point | 150-170 °C (estimated) | Carboxylic acids often have relatively high melting points due to hydrogen-bonded dimers. |

| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to polarity and hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone); sparingly soluble in water. | The carboxylic acid group enhances polarity, but the bicyclic core is hydrophobic. Solubility in aqueous media is pH-dependent. |

| pKa | 4.0 - 5.0 (estimated) | The acidity of the carboxylic acid is influenced by the electron-donating nature of the chroman ring system. |

| logP | 1.5 - 2.5 (estimated) | Indicates moderate lipophilicity, which is often favorable for drug-like molecules. |

Expected Spectroscopic Signatures

Spectroscopic analysis is essential for the unambiguous identification and characterization of Chroman-5-carboxylic acid. The following are the expected key features in its spectra.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The carboxylic acid proton will appear as a broad singlet far downfield (typically 10-13 ppm). The aromatic protons will appear in the range of 6.8-7.8 ppm, with splitting patterns determined by their substitution. The aliphatic protons of the dihydropyran ring will appear as multiplets in the upfield region (typically 1.8-4.5 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm. The aromatic carbons will resonate between 110-160 ppm, while the aliphatic carbons of the chroman ring will be found at 20-70 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A strong C=O stretching absorption will be observed around 1700-1725 cm⁻¹. The C-O stretching of the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region.[2]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the dihydropyran ring.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned starting from readily available precursors, proceeding through the formation of the chroman ring system, followed by the introduction or modification of the carboxylic acid functionality. A common strategy involves a cyclization reaction to form the chroman ring.

Caption: Proposed synthetic workflow for Chroman-5-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Chroman-5-carbaldehyde

This step involves the formation of the chroman ring.

-

Reaction Setup : To a solution of 2-hydroxy-6-methyl-benzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add a catalyst like DABCO (0.2 equivalents).

-

Addition of Reactant : Add methyl acrylate (1.2 equivalents) dropwise to the mixture at room temperature.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, quench the reaction with dilute HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the intermediate, which is then cyclized under basic or acidic conditions to form Chroman-5-carbaldehyde.

Step 2: Oxidation to Chroman-5-carboxylic acid

This step converts the aldehyde to the desired carboxylic acid.

-

Preparation of Jones Reagent : Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.[4]

-

Reaction Setup : Dissolve Chroman-5-carbaldehyde (1 equivalent) in acetone and cool the solution in an ice bath.

-

Oxidation : Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green. Continue the addition until a faint orange color persists.

-

Quenching : Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color is uniform.

-

Work-up and Purification : Neutralize the reaction mixture with sodium bicarbonate. Remove the acetone by rotary evaporation. Extract the aqueous residue with ethyl acetate. The carboxylic acid product can then be purified by recrystallization or column chromatography.

Potential Biological Activities and Applications

While direct biological data for Chroman-5-carboxylic acid is scarce, the broader class of chroman derivatives has been extensively studied, revealing a wide array of pharmacological activities. The structure-activity relationship (SAR) studies of these analogs provide a strong basis for predicting the potential applications of Chroman-5-carboxylic acid.

Anticancer Potential

Many chroman derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation. For instance, some chroman derivatives are potent inhibitors of Acetyl-CoA Carboxylases (ACCs), which are crucial for fatty acid synthesis, a process upregulated in many cancers.[1] The carboxylic acid moiety could play a critical role in binding to the active site of such enzymes.

Antioxidant and Anti-inflammatory Properties

The chroman ring is a core component of Vitamin E (tocopherols and tocotrienols), which are well-known for their potent antioxidant properties. The phenolic hydroxyl group in many bioactive chromans is key to this activity. While Chroman-5-carboxylic acid lacks this phenolic hydroxyl, the overall scaffold may still contribute to some antioxidant or anti-inflammatory effects. Structure-activity relationship studies have shown that the substitution pattern on the aromatic ring is critical for these properties.[5][6]

Other Potential Applications

The chroman scaffold is versatile, and derivatives have been explored for a multitude of other therapeutic areas, including:

-

Neuroprotective agents

-

Antidiabetic agents

-

Antimicrobial agents [7]

The specific biological profile of Chroman-5-carboxylic acid would need to be determined through in vitro and in vivo screening assays.

Caption: Potential therapeutic applications of Chroman-5-carboxylic acid.

Analytical and Quality Control

Robust analytical methods are essential for ensuring the purity and identity of Chroman-5-carboxylic acid in a research and development setting.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for assessing the purity of Chroman-5-carboxylic acid. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode would be a suitable starting point. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm or 280 nm where the benzene ring absorbs.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : For more sensitive and selective analysis, especially in complex matrices, LC-MS is invaluable. It provides both retention time and mass-to-charge ratio data, confirming the identity of the compound.[8]

Quality Control Workflow

A typical quality control workflow for a synthesized batch of Chroman-5-carboxylic acid would involve the following steps:

Caption: Quality control process for Chroman-5-carboxylic acid.

Safety and Handling

As with any research chemical, Chroman-5-carboxylic acid should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Chroman-5-carboxylic acid represents an intriguing, yet underexplored, member of the chroman family. Based on the well-established biological activities of its structural relatives, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide provides a foundational framework for researchers interested in synthesizing, characterizing, and evaluating this compound. Further empirical studies are necessary to fully elucidate its physicochemical properties and pharmacological profile.

References

-

Y. Wang, et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry, 101, 103943. [Link]

-

Organic Syntheses. (n.d.). Procedure for Jones Oxidation. [Link]

- Google Patents. (1997).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812). [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. [Link]

- Google Patents. (2021). WO2021100059A1 - Process for preparing chroman compounds.

-

ACS Publications. (1995). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

-

National Academies Press. (n.d.). Physicochemical Properties and Environmental Fate. [Link]

-

ACS Omega. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. [Link]

-

Tech-azy. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. [Link]

-

MDPI. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

- Google Patents. (2001).

-

National Institutes of Health. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. [Link]

-

Oxford Academic. (2023). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. [Link]

-

National Institutes of Health. (n.d.). Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. [Link]

-

Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

-

National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

-

PubMed. (n.d.). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. [Link]

-

PubMed. (n.d.). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. [Link]

-

bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

-

Capot Chemical. (n.d.). 209256-64-4 | Chroman-5-carboxylic acid. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Chroman-5-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of Chroman-5-Carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tocopherols (Vitamin E).[1][2] Chroman-5-carboxylic acid, a key derivative, has emerged as a molecule of significant interest due to its diverse pharmacological potential. This technical guide provides a comprehensive analysis of the biological activities of Chroman-5-carboxylic acid and its analogues, grounded in experimental evidence. We will explore its antioxidant, anti-inflammatory, and anticancer properties, detailing the underlying mechanisms of action, presenting validated experimental protocols for its evaluation, and discussing its potential in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Chroman Core and Its Significance

The chroman ring system, a bicyclic ether, is a fundamental structural motif found in a wide array of natural products and synthetic molecules with significant biological properties.[3] Its most notable natural representative is α-tocopherol (Vitamin E), a potent lipid-soluble antioxidant. The structural similarity of Chroman-5-carboxylic acid to tocopherols provides a logical basis for its investigation as a bioactive agent.[2] The presence of the carboxylic acid group, however, imparts distinct physicochemical properties, influencing its solubility, distribution, and interaction with biological targets.[4][5] This functional group is often a key component of the pharmacophore in various therapeutic agents, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[4][6] This guide synthesizes the current understanding of Chroman-5-carboxylic acid's biological profile, highlighting its role as a versatile intermediate and a potential therapeutic agent in its own right.[2][7]

Key Biological Activities and Mechanisms of Action

Research into Chroman-5-carboxylic acid and its closely related derivatives has revealed a spectrum of biological activities. The primary areas of investigation include its antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Properties

The capacity of chroman derivatives to scavenge free radicals is a well-documented phenomenon, largely attributed to the hydrogen-donating ability of the hydroxyl group on the chroman ring, similar to Vitamin E.[8][9] Derivatives of chroman-carboxylic acid have demonstrated significant antioxidant potential, often exceeding that of standard compounds like Trolox, a water-soluble analogue of Vitamin E.[8][10]

Mechanism of Action: Radical Scavenging The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thereby neutralizing it. This process generates a stable chromanoxyl radical, which is less reactive and can be recycled back to its active form by other antioxidants like ascorbate (Vitamin C).[9] This activity is crucial in preventing oxidative damage to cellular components like lipids, proteins, and DNA.

Caption: Mechanism of radical scavenging by Chroman-5-carboxylic acid.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The chroman scaffold has been identified as a promising template for the development of novel anti-inflammatory agents.[1][11] Derivatives have been shown to inhibit key pro-inflammatory mediators, suggesting a multi-target approach to modulating the inflammatory response.[6][12]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways The anti-inflammatory effects of chroman derivatives are often linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] When stimulated by inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway becomes active, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These enzymes produce nitric oxide (NO) and prostaglandins (like PGE2), respectively, which are key mediators of inflammation.[6][12] Chroman derivatives have been shown to significantly reduce the production of NO and downregulate the expression of iNOS and COX-2 in stimulated immune cells, such as macrophages.[11][12]

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Anticancer Activity

The search for novel anticancer agents has led to the evaluation of various heterocyclic compounds, including chroman derivatives.[1] Studies have demonstrated that chroman carboxamide analogs exhibit potent cytotoxic activity against various cancer cell lines, notably the MCF-7 breast cancer cell line.[10]

Mechanism of Action: Induction of Apoptosis One of the key mechanisms underlying the anticancer effects of chroman derivatives is the induction of apoptosis, or programmed cell death.[14] This process is often mediated through the caspase-dependent pathway. Coumarin, a related benzopyrone, has been shown to exert anti-proliferative effects by decreasing the expression of the anti-apoptotic protein Bcl-2.[14] A decrease in Bcl-2 allows for the activation of caspase-9 and subsequent executioner caspases (like caspase-3), which dismantle the cell, leading to apoptosis.[14] While direct evidence for Chroman-5-carboxylic acid is emerging, the activity of its close analogs suggests a similar mechanism is plausible.

Caption: Proposed apoptotic pathway induced by chroman derivatives.

Quantitative Data Summary

The biological efficacy of Chroman-5-carboxylic acid derivatives is often quantified by their concentration-dependent effects in various assays. The following tables summarize representative data from published studies on related chroman structures.

Table 1: Anticancer Activity of Chroman Carboxamide Analogs

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5k | MCF-7 (Breast) | GI₅₀ | 40.9 µM | [10] |

| 5l | MCF-7 (Breast) | GI₅₀ | 41.1 µM | [10] |

| 6i | MCF-7 (Breast) | GI₅₀ | 34.7 µM | [10] |

(GI₅₀: Concentration required for 50% inhibition of cell growth)

Table 2: Anti-inflammatory Activity of Chromenyl Dihydrofuran Carboxylates

| Compound | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 5i | TNF-α | IC₅₀ | 0.423 | [11] |

| 5k | TNF-α | IC₅₀ | 0.047 | [11] |

| 5l | TNF-α | IC₅₀ | 0.070 | [11] |

| Prednisolone | TNF-α | IC₅₀ | 0.033 | [11] |

(IC₅₀: Concentration required for 50% inhibition of target activity)

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific rigor, the following protocols are described. Each protocol includes internal controls and standards, creating a self-validating system for assessing the biological activity of Chroman-5-carboxylic acid.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.

-

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compound (Chroman-5-carboxylic acid) dissolved in methanol at various concentrations.

-

Methanol (as blank).

-

Trolox or Ascorbic Acid (as a positive control).

-

96-well microplate.

-

Microplate reader (517 nm).

-

-

Methodology:

-

Pipette 100 µL of the test compound at different concentrations into the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare a blank well containing 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

-

Trustworthiness: The inclusion of a well-known antioxidant standard (Trolox/Ascorbic Acid) allows for the validation of the assay's performance and provides a benchmark for comparing the activity of the test compound.[8][10]

Protocol: Inhibition of Nitric Oxide (NO) Production (Anti-inflammatory)

This protocol uses Griess reagent to measure the production of nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM medium with 10% FBS.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (Chroman-5-carboxylic acid).

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Dexamethasone (as a positive control).

-

96-well cell culture plate.

-

-

Methodology:

-

Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + Dexamethasone).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

-

-

Trustworthiness: The protocol includes an unstimulated control to establish baseline NO levels and a potent anti-inflammatory drug (Dexamethasone) as a positive control to validate the cellular response and assay sensitivity.[12] A preliminary cytotoxicity assay (e.g., MTT) is essential to ensure that the observed reduction in NO is not due to cell death.

Perspective in Drug Development

Chroman-5-carboxylic acid represents a valuable scaffold for drug discovery. Its role as an intermediate in the synthesis of more complex molecules, such as antioxidants and Vitamin E derivatives, is well-established.[2][15] However, its intrinsic biological activities suggest it could also serve as a lead compound.

The carboxylic acid moiety, while crucial for the activity of many drugs, can present challenges in drug development, such as limited ability to cross biological membranes and potential metabolic liabilities.[4] Therefore, a common strategy involves the use of carboxylic acid bioisosteres—functional groups with similar physicochemical properties that can overcome these limitations while retaining or even enhancing biological activity.[5] Future research could focus on creating derivatives of Chroman-5-carboxylic acid, such as esters or amides, to improve its pharmacokinetic profile and therapeutic potential.[7][10]

Conclusion

Chroman-5-carboxylic acid and its derivatives exhibit a compelling range of biological activities, most notably as antioxidant, anti-inflammatory, and anticancer agents. The mechanisms underpinning these effects are rooted in fundamental cellular pathways, including free radical scavenging and the modulation of inflammatory and apoptotic signaling cascades. The chroman core is a proven pharmacophore, and the strategic modification of the carboxylic acid group offers a promising avenue for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this important class of molecules.

References

- Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Chroman-5-carboxylic acid - MySkinRecipes. (n.d.). MySkinRecipes.

- Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. (2020). ResearchGate.

- Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (2023). ACS Publications.

- Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. (2020). PubMed.

- Chroman Carboxylic Acids and Their Derivatives. (n.d.). ResearchGate.

- In Vitro Antioxidant Activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a Vitamin E Metabolite. (n.d.). PubMed.

- US5698716A - Process for chroman carboxylates. (n.d.). Google Patents.

- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). MDPI.

- Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. (2021). PubMed.

- Effects of alpha-tocopherol, its carboxylic acid chromane compound and two novel antioxidant isoflavanones on prostaglandin H synthase activity and autodeactivation. (n.d.). PubMed.

- Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. (n.d.). PubMed Central.

- Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (n.d.). MDPI.

- Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. (n.d.). PubMed.

- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020). PubMed.

- Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC. (n.d.). PubMed Central.

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). PubMed Central.

- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI.

- Antioxidative and anti-inflammatory effects of phenolic compounds from the roots of Ulmus macrocarpa. (n.d.). PubMed.

- Carboxylic acid (bio)isosteres in drug design. (n.d.). PubMed.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chroman-5-carboxylic acid [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidative and anti-inflammatory effects of phenolic compounds from the roots of Ulmus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Chroman-5-carboxylic Acid

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman ring system, a core structural motif in a plethora of natural products and synthetic molecules, represents a "privileged scaffold" in medicinal chemistry. Its presence in compounds like vitamin E (α-tocopherol) and various flavonoids underscores its significance in engaging with biological systems. The fusion of a dihydropyran ring with a benzene ring provides a rigid, three-dimensional structure that is amenable to diverse chemical functionalization, enabling the fine-tuning of pharmacological properties.

The addition of a carboxylic acid moiety, as seen in Chroman-5-carboxylic acid, introduces a critical functional group known to participate in key biological interactions. Carboxylic acids can act as hydrogen bond donors and acceptors, and at physiological pH, the carboxylate anion can form crucial ionic interactions with biological targets such as enzyme active sites or receptor binding pockets.[1][2] While the chroman class of molecules is broadly associated with antioxidant, anti-inflammatory, antimicrobial, and antitumor activities, the specific mechanism of action for Chroman-5-carboxylic acid remains to be fully elucidated.[3][4] One known application of this molecule is as an intermediate in the synthesis of antioxidants and vitamin E derivatives, suggesting that its own biological activities may be linked to pathways involved in oxidative stress.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and define the mechanism of action of Chroman-5-carboxylic acid. It is structured not as a rigid protocol, but as a logical, field-proven workflow, moving from broad, unbiased screening to specific, hypothesis-driven validation.

Part 1: Foundational Strategy for Mechanism of Action (MoA) Elucidation

The journey to define a compound's MoA is a multi-stage process. For a novel molecule like Chroman-5-carboxylic acid, where the primary target is unknown, we must employ a strategy that funnels from a wide array of possibilities down to a specific, validated pathway.

Our approach is built on three pillars:

-

Unbiased Target Identification: Discovering the direct molecular binding partners of the compound.

-

Biophysical and Functional Validation: Confirming direct engagement with the identified target(s) and quantifying the functional consequences of this interaction.

-

Cellular Pathway Analysis: Mapping the downstream signaling events and elucidating the ultimate phenotypic effect on the cell.

The following diagram illustrates this strategic workflow.

Caption: Strategic workflow for elucidating the mechanism of action.

Part 2: Experimental Methodologies for Target Identification

The first critical step is to identify the direct molecular target(s) of Chroman-5-carboxylic acid. Without a known target, an unbiased approach is essential.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This classical and robust method remains a gold standard for target identification.[1] It involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.

Causality Behind Experimental Choices:

-

Immobilization Strategy: The carboxylic acid group on Chroman-5-carboxylic acid is an ideal handle for immobilization. It can be coupled to an amine-functionalized resin (e.g., Affi-Gel) via carbodiimide chemistry (EDC/NHS). This orientation exposes the rest of the molecule to potential binding partners, minimizing steric hindrance.

-

Negative Control: A crucial element of trustworthiness is the use of a negative control. A structurally similar but biologically inactive analog of Chroman-5-carboxylic acid should be immobilized on a separate column. Proteins that bind to both columns are likely non-specific interactors and can be disregarded. Alternatively, a competition experiment, where the lysate is pre-incubated with an excess of free Chroman-5-carboxylic acid before being passed over the affinity column, can be performed. Specific binders will be competed off and will not be present in the final eluate.

-

Ligand Immobilization:

-

Dissolve 1-5 mg of Chroman-5-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Activate 1 mL of amine-functionalized agarose beads with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in activation buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.

-

Add the Chroman-5-carboxylic acid solution to the activated beads and incubate for 2-4 hours at room temperature with gentle mixing.

-

Quench unreacted sites with an ethanolamine solution. Wash the beads extensively to remove uncoupled ligand and reagents.

-

-

Protein Extraction:

-

Harvest cultured cells (e.g., a cell line relevant to a potential therapeutic area, like a cancer cell line or an immune cell line) and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cellular debris. The supernatant is the proteome extract.

-

-

Affinity Pulldown:

-

Incubate the proteome extract with the Chroman-5-carboxylic acid-coupled beads (and control beads in a separate experiment) for 2-4 hours at 4°C with rotation.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.

-

Identify the proteins using in-gel digestion with trypsin followed by LC-MS/MS analysis.

-

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative, powerful method that does not require chemical modification of the small molecule.[6] It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.[5]

Causality Behind Experimental Choices:

-

Protease Selection: Pronase, a mixture of non-specific proteases, is often used to ensure broad digestion of the proteome. The concentration of Pronase must be optimized to achieve near-complete digestion of the lysate in the absence of the drug, while leaving a detectable amount of the stabilized target protein in its presence.

-

Self-Validation: The method is self-validating through its dose-dependency. Increasing concentrations of Chroman-5-carboxylic acid should lead to a corresponding increase in the amount of protected target protein.

-

Cell Lysis: Prepare a cell lysate as described for Affinity Chromatography.

-

Drug Incubation:

-

Aliquot the lysate into several tubes.

-

Add increasing concentrations of Chroman-5-carboxylic acid (e.g., 0, 1, 10, 100 µM) to the aliquots. Use a vehicle control (e.g., DMSO).

-

Incubate at room temperature for 1 hour.

-

-

Protease Digestion:

-

Add an optimized concentration of Pronase to each tube.

-

Incubate at room temperature for a defined time (e.g., 30 minutes).

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling immediately.

-

-

Analysis:

-

Run the samples on an SDS-PAGE gel.

-

Visualize the proteins by Coomassie or silver staining.

-

Look for protein bands that are protected from digestion in a dose-dependent manner.

-

Excise and identify these bands by mass spectrometry.

-

Part 3: Target Engagement and Functional Validation

Once putative targets are identified, it is imperative to confirm direct binding and assess the functional consequences of this interaction.

Biophysical Confirmation of Direct Binding

Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

| Technique | Principle | Key Outputs | Rationale |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor chip surface as the analyte (Chroman-5-carboxylic acid) flows over the immobilized ligand (target protein). | KD (affinity), kon (on-rate), koff (off-rate) | Provides real-time kinetic data, crucial for understanding the duration of the drug-target interaction.[4] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | KD (affinity), ΔH (enthalpy), ΔS (entropy) | The "gold standard" for thermodynamic characterization of binding, performed in-solution without labeling or immobilization. |

| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. | ΔTm (thermal shift) | A high-throughput method to confirm ligand-induced protein stabilization. A positive ΔTm indicates binding. |

Functional Assays: From Target to Pathway

Functional assays are tailored to the specific class of protein identified.

Scenario 1: The Target is an Enzyme

If the identified target is an enzyme, the primary question is whether Chroman-5-carboxylic acid acts as an inhibitor or an activator.

-

Assay Setup:

-

In a 96- or 384-well plate, add the purified target enzyme, its substrate, and varying concentrations of Chroman-5-carboxylic acid to a suitable assay buffer.

-

The substrate should ideally be one that produces a fluorescent or colorimetric product for easy detection.

-

-

Data Acquisition:

-

Measure the rate of product formation over time using a plate reader.

-

-

Data Analysis:

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of Chroman-5-carboxylic acid required to inhibit 50% of the enzyme's activity.

-

-

Mechanism of Inhibition Studies:

-

To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme assay with varying concentrations of both the substrate and Chroman-5-carboxylic acid.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[7]

-

Scenario 2: The Target is a G-Protein Coupled Receptor (GPCR)

If the target is a GPCR, key questions involve its effect on downstream signaling, typically mediated by G-proteins (Gαs, Gαi/o, Gαq/11) or β-arrestin.

This protocol measures changes in intracellular cyclic AMP (cAMP), a key second messenger. Gαs activation increases cAMP, while Gαi/o activation decreases it.[8]

-

Cell Culture and Transfection:

-

Use a cell line (e.g., HEK293T) that expresses the target GPCR, or transiently transfect the cells with a plasmid encoding the GPCR.

-

-

Cell Treatment:

-

Plate the cells in a 96-well plate.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

For Gαi/o-coupled receptors, stimulate the cells with forskolin to elevate basal cAMP levels.

-

Add varying concentrations of Chroman-5-carboxylic acid and incubate for a defined period (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).[8]

-

-

Data Analysis:

-

Plot the cAMP concentration against the Chroman-5-carboxylic acid concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

-

The following diagram illustrates a hypothetical signaling pathway where Chroman-5-carboxylic acid inhibits a Gαi/o-coupled GPCR, leading to an increase in cAMP.

Caption: Hypothetical GPCR signaling pathway modulation.

Part 4: Conclusion and Future Directions

This guide outlines a systematic and robust methodology for elucidating the mechanism of action of Chroman-5-carboxylic acid. By progressing from unbiased target discovery to specific functional and pathway analysis, researchers can build a comprehensive and validated model of how this compound exerts its biological effects. The experimental protocols provided are foundational and should be adapted and optimized for the specific biological context and identified targets. The ultimate goal is to connect the molecular interaction of Chroman-5-carboxylic acid with its target to a clear cellular phenotype, thereby paving the way for its potential development as a therapeutic agent.

References

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

-

Paci, A., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(10), 1021-1035. [Link]

-

MySkinRecipes. (n.d.). Chroman-5-carboxylic acid. Retrieved from [Link]

-

Yu, L., et al. (2022). Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. Journal of Chemistry, 2022, 1-11. [Link]

-

Golebiowski, A., et al. (2013). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 18(12), 14567-14589. [Link]

-

Singh, N., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(8), e2100252. [Link]

-

Kwiecień, H., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Materials, 13(19), 4454. [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101557. [Link]

-

ACS Publications. (n.d.). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. Retrieved from [Link]

-

Uddin, R., et al. (2020). Genome-Based Drug Target Identification in Human Pathogen Streptococcus gallolyticus. Frontiers in Microbiology, 11, 579482. [Link]

-

Fernandes, C., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2959. [Link]

Sources

- 1. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Chroman-7-carboxylic acid | 527681-33-0 [smolecule.com]

- 5. Chroman-5-carboxylic acid [myskinrecipes.com]

- 6. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effects of alpha-tocopherol, its carboxylic acid chromane compound and two novel antioxidant isoflavanones on prostaglandin H synthase activity and autodeactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the Chroman Carboxylic Acid Scaffold: A Guide to Target Identification and Validation

An In-depth Technical Guide

Introduction

The chroman scaffold, a core structural motif in a plethora of natural products and synthetic molecules, represents a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a versatile template for designing compounds that can interact with a wide array of biological targets with high affinity and specificity. When functionalized with a carboxylic acid group, the resulting Chroman Carboxylic Acid structure gains a critical pharmacophoric feature—a negatively charged or hydrogen-bond-donating group—that often governs molecular recognition, solubility, and pharmacokinetic properties.[1][2]

While extensive research has been conducted on various isomers, particularly those with substitution at the 2- and 6-positions, publicly available data on the specific biological targets of Chroman-5-carboxylic acid is notably scarce. This guide, therefore, adopts a broader, scaffold-centric approach. By synthesizing the wealth of data available for the chroman carboxylic acid family and its derivatives, we aim to illuminate the most promising therapeutic avenues and provide a robust framework for the future investigation of under-explored isomers like Chroman-5-carboxylic acid. We will delve into validated targets, dissect the mechanisms of action, and provide actionable experimental protocols for researchers in drug discovery and development.

Part 1: Validated Therapeutic Targets of Chroman Carboxylic Acid Derivatives

Research into various isomers and derivatives of chroman carboxylic acid has revealed a diverse range of biological activities, pointing to several key enzyme and receptor families as high-potential therapeutic targets.

Metabolic Regulation: Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylases (ACC1 and ACC2) are pivotal enzymes that catalyze the rate-limiting step in de novo fatty acid synthesis.[3] Their upregulation is a hallmark of many cancers, where they supply the lipid building blocks necessary for rapid cell proliferation, and they are also implicated in metabolic disorders.[3][4] Chroman derivatives have emerged as potent inhibitors of both ACC isoforms.

Mechanism of Action: Certain chroman derivatives act as non-selective inhibitors of ACC1 and ACC2. By blocking the catalytic activity of these enzymes, they effectively shut down the lipogenic pathway. This leads to a depletion of fatty acids required for membrane synthesis and signaling, ultimately inducing apoptosis and halting the growth of cancer cells. Molecular docking studies suggest these compounds bind within the enzyme's active site, explaining the structure-activity relationships observed.[3]

Supporting Data: A series of novel chroman derivatives were synthesized and evaluated for their ACC inhibitory and anti-proliferative activities. One lead compound, 4s , demonstrated significant potency as summarized below.[3]

| Compound | Target | IC₅₀ (Binding Activity) |

| 4s | ACC1 | 98.06 nM |

| 4s | ACC2 | 29.43 nM |

| Compound | Cancer Cell Line | IC₅₀ (Anti-proliferation) |

| 4s | A549 (Lung) | 0.578 µM |

| 4s | H1975 (Lung) | 1.005 µM |

| 4s | HCT116 (Colon) | 0.680 µM |

| 4s | H7901 | 1.406 µM |

These findings strongly position ACC1/2 as a key therapeutic target for chroman-based compounds in oncology.[3]

Metabolic & Inflammatory Diseases: PPARα/γ and Prostaglandin H Synthase

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Dual agonists of PPARα and PPARγ are highly sought after for treating type 2 diabetes and dyslipidemia. Research has identified (2R)-2-Ethylchromane-2-carboxylic acids as novel PPARα/γ dual agonists, highlighting their potential as antihyperglycemic and hypolipidemic agents.[5] This opens a therapeutic axis for chroman carboxylic acids in metabolic syndrome.

Prostaglandin H Synthase (PHS): PHS, also known as cyclooxygenase (COX), is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. The chroman carboxylic acid derivative of vitamin E, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), has been shown to augment the activity of PHS and protect it from autodeactivation.[6] It is proposed that these compounds act as cosubstrates, accepting oxidizing equivalents from the enzyme's hydroperoxidase reaction. This modulatory effect on a central inflammatory enzyme suggests a role for chroman carboxylic acids in treating inflammatory conditions.[6]

Endocrine Regulation: Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that maintains calcium homeostasis. Modulators of CaSR are used to treat disorders like secondary hyperparathyroidism. A series of substituted chroman compounds have been developed as CaSR modulators, with one specific derivative, 2-methyl-5-((2R,4S)-2-((((R)-1-(naphthalen-1-yl)ethyl)amino)methyl)chroman-4-yl)benzoic acid, being a notable example.[7] This demonstrates the utility of the chroman backbone in targeting complex membrane receptors for endocrine disorders.

Part 2: Methodologies for Target Identification and Validation

For a novel compound series like Chroman-5-carboxylic acid, a systematic approach is required to identify and validate its biological targets.

General Workflow for Target Identification

A tiered approach, beginning with broad phenotypic screening and progressing to specific target deconvolution, is most effective.

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of alpha-tocopherol, its carboxylic acid chromane compound and two novel antioxidant isoflavanones on prostaglandin H synthase activity and autodeactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2021100059A1 - Process for preparing chroman compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Chroman-5-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Chroman-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and life sciences research. Recognizing that specific experimental data for this molecule is not widely available, this document synthesizes established principles for similar chemical entities—specifically chroman derivatives and carboxylic acids—with robust, field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to determine these critical physicochemical parameters. The guide details step-by-step procedures for kinetic and thermodynamic solubility assays and outlines a systematic approach to stability assessment through forced degradation studies, as mandated by international regulatory standards.

Introduction: The Critical Role of Solubility and Stability in Drug Development

Chroman-5-carboxylic acid, with its core chroman heterocycle and a carboxylic acid moiety, belongs to a class of compounds with significant therapeutic potential. Chroman derivatives have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The carboxylic acid group is a common pharmacophore in over 450 marketed drugs, crucial for target interaction but also a source of challenges related to metabolic stability and membrane permeability.[3][4][5]

The successful progression of any new chemical entity (NCE) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among the most critical are solubility and stability:

-

Aqueous Solubility directly influences a drug's absorption and bioavailability.[6][7] Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and ultimately, the failure of an otherwise potent compound.[7]

-

Chemical Stability dictates a drug's shelf-life, its degradation pathways, and the potential formation of harmful impurities.[6] Understanding a molecule's susceptibility to environmental factors such as pH, temperature, light, and oxidation is a regulatory requirement and essential for developing a safe and effective formulation.[8][9][10]

This guide provides the necessary protocols to generate a robust data package for Chroman-5-carboxylic acid, enabling informed decisions in lead optimization, formulation development, and regulatory submissions.

Physicochemical Profile of Chroman-5-carboxylic acid

While specific experimental data for Chroman-5-carboxylic acid is limited, its structure allows for several well-grounded predictions regarding its behavior.

The structure combines a relatively non-polar chroman backbone with a polar, ionizable carboxylic acid group. This duality is the primary determinant of its solubility and stability characteristics.

Expected Solubility Behavior: The solubility of carboxylic acids is highly dependent on pH.[6]

-

At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), rendering the molecule neutral and less polar. In this state, its aqueous solubility is expected to be low, dominated by the non-polar chroman ring.

-

At higher pH (neutral to basic conditions): The carboxylic acid will deprotonate to form a carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, leading to significantly higher aqueous solubility.[6]

Structurally similar compounds like chromen-4-one and chroman-2-one are generally more soluble in organic solvents (e.g., ethanol, acetone, chloroform) than in water, a characteristic likely shared by the protonated form of Chroman-5-carboxylic acid.[1][13] The solubility of carboxylic acids with one to four carbon atoms is typically high in water, but this decreases as the carbon chain length and non-polar character increase.[14][15]

Anticipated Stability Profile: The chroman ring is generally stable, but the carboxylic acid group can be susceptible to certain degradation pathways.[6][16] Potential degradation mechanisms to investigate include:

-

Hydrolysis: While carboxylic acids themselves are stable against hydrolysis, esters or amides that might be formulated could be susceptible. The stability of the core structure under acidic and basic conditions must be confirmed.

-

Oxidation: The molecule could be susceptible to oxidative degradation, a common pathway for many pharmaceuticals.[6][8]

-

Photolysis: Exposure to light, particularly UV radiation, can induce degradation in chroman-containing molecules.[10][17]

-

Decarboxylation: While typically requiring high heat, the potential for loss of CO₂ from the carboxylic acid group under thermal stress should be evaluated.

Comprehensive Solubility Assessment

A thorough understanding of solubility requires differentiating between kinetic and thermodynamic measurements.

-

Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution (often created by adding a DMSO stock solution to an aqueous buffer). It's a high-throughput screening method used in early discovery.[18][19][20]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where a saturated solution is achieved by allowing excess solid to equilibrate with the solvent over an extended period.[18][21] This is the gold standard for lead optimization and formulation.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This protocol is designed for rapid screening and provides an initial assessment of aqueous solubility.

Rationale: The kinetic assay mimics the conditions of many in vitro biological assays where a compound is introduced via a DMSO stock. It quickly identifies compounds that may precipitate under these conditions, preventing unreliable data.[18]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Chroman-5-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Using a 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in serial dilutions to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[20]

-